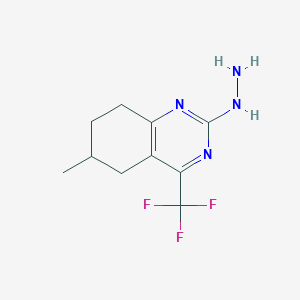
2-Hydrazino-5,6,7,8-tetrahydro-6-methyl-4-(triflioromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydrazinyl group, a methyl group, and a trifluoromethyl group attached to a tetrahydroquinazoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE typically involves the reaction of 2-chloro-4-(trifluoromethyl)-6-methylpyridine with hydrazine hydrate in ethanol. The reaction mixture is refluxed until the starting material is completely consumed, as indicated by thin-layer chromatography (TLC). The solvent is then removed under vacuum, and the resulting product is extracted with ether and recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while reduction may produce hydrazones or amines.
科学的研究の応用
2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazinyl group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE involves its interaction with molecular targets through its hydrazinyl and trifluoromethyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine: Shares a similar structure but lacks the tetrahydroquinazoline ring.
2-Hydrazinyl-6-methyl-4-(trifluoromethyl)quinoline: Similar structure with a quinoline ring instead of a tetrahydroquinazoline ring.
Uniqueness
2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE is unique due to the presence of both the hydrazinyl and trifluoromethyl groups on a tetrahydroquinazoline ring. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H13F3N4 |
|---|---|
分子量 |
246.23 g/mol |
IUPAC名 |
[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]hydrazine |
InChI |
InChI=1S/C10H13F3N4/c1-5-2-3-7-6(4-5)8(10(11,12)13)16-9(15-7)17-14/h5H,2-4,14H2,1H3,(H,15,16,17) |
InChIキー |
OYAKIVPMEGGBCM-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(C1)C(=NC(=N2)NN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















